N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3S2/c1-14-7-3-4-8-16(14)29-20(12-28-17-9-5-6-10-18(17)34-23(28)31)25-26-22(29)33-13-21(30)24-19-11-15(2)32-27-19/h3-11H,12-13H2,1-2H3,(H,24,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJXENIASDJLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NOC(=C3)C)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the isoxazole, triazole, and benzothiazole rings. These core structures are then linked through various coupling reactions, including thioether formation and acylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Acetamide Derivatives
Key Observations :
Bioactivity Correlation : Compounds with 1,2,4-triazole and benzothiazole groups (e.g., target compound) are predicted to exhibit enzyme inhibition due to sulfur-mediated interactions with catalytic residues . In contrast, sulfonamide derivatives (e.g., ) show COX-2 selectivity, while pyridine-substituted analogs (e.g., ) target kinase pathways.
Structural Divergence : Replacement of the benzothiazole group with a pyridine ring (as in ) reduces antioxidant capacity but enhances solubility and cellular uptake .
Synthetic Accessibility : The target compound’s benzothiazole-methyltriazole linkage requires multi-step synthesis (e.g., chloroacetyl chloride-mediated coupling ), whereas sulfonamide derivatives are synthesized via simpler sulfonation .
Computational and Experimental Similarity Metrics
- Tanimoto Index (Morgan fingerprints) : The target compound shares a Tanimoto score of 0.67 with N-(5-methyl-1,2-oxazol-3-yl) sulfonamide derivatives , indicating moderate structural overlap. Scores below 0.5 are observed for pyridine- or indole-containing analogs , reflecting divergent pharmacophores .
- Cosine Score (MS/MS fragmentation) : Molecular networking clusters the target compound with benzothiazole-bearing analogs (cosine > 0.8), while sulfonamides and pyridine derivatives form separate clusters (cosine < 0.5) .
Bioactivity and Target Profiling
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals:
- The target compound’s benzothiazole group correlates with HDAC and tyrosinase inhibition, akin to reference drug Entinostat .
- Sulfonamide analogs (e.g., ) cluster with COX-2 inhibitors (e.g., Celecoxib), while pyridine-triazole derivatives (e.g., ) align with EGFR kinase inhibitors .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The compound is synthesized through a multi-step process involving the formation of oxazole and triazole rings. The synthesis typically includes:
- Formation of the Oxazole Ring : Utilizing 5-methyl-1,2-oxazole as a precursor.
- Construction of the Triazole Moiety : Employing 4-(2-methylphenyl)-5-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl derivatives.
- Final Acetamide Formation : Combining the oxazole and triazole intermediates with acetic acid derivatives.
Antimicrobial Activity
Research has shown that oxazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit various bacterial strains and fungi. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|---|
| N-(5-methyl...) | Staphylococcus aureus | 12 |
| N-(5-methyl...) | Escherichia coli | 16 |
| N-(5-methyl...) | Candida albicans | 8 |
These values indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Antioxidant Activity
The antioxidant potential of the compound can be assessed using methods such as the DPPH radical scavenging assay. Initial studies suggest that the introduction of specific substituents can enhance its antioxidant activity significantly compared to standard antioxidants like ascorbic acid.
Example Results from DPPH Assay :
| Compound | % Scavenging Activity |
|---|---|
| N-(5-methyl...) | 78.6% |
| Ascorbic Acid (Control) | 85% |
This suggests that modifications in the molecular structure can lead to improved radical scavenging capabilities .
Anticancer Activity
Emerging studies indicate that compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : Preliminary data shows IC50 values ranging from 10 to 30 µM for related compounds.
The presence of oxazole and triazole rings is often correlated with enhanced anticancer activity due to their ability to interact with DNA and inhibit cell proliferation .
Case Studies
Several studies have explored the biological activity of oxazole derivatives:
- Study on Antimicrobial Properties : A series of substituted oxazoles were synthesized and tested against common pathogens. The study found that certain derivatives exhibited MIC values lower than conventional antibiotics .
- Antioxidant Evaluation : In another study, various substituted oxazoles were evaluated for their ability to scavenge free radicals using DPPH and ABTS assays. Compounds similar to N-(5-methyl...) showed promising results .
Q & A
Q. Key Methodological Considerations :
- Purification via column chromatography (silica gel) or recrystallization (ethanol/pet-ether) ensures >90% purity .
- Reaction progress monitored by TLC .
Which spectroscopic techniques are used to confirm the structural integrity of this compound?
- 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., methyl groups on oxazole, benzothiazole carbonyl) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for benzothiazolone) .
Advanced Questions
How can researchers optimize reaction yields during the alkylation of the triazole ring?
Q. Strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Base choice : K₂CO₃ or Et₃N improves deprotonation efficiency .
- Temperature control : 60–70°C minimizes side reactions (e.g., over-alkylation) .
Q. Example Protocol :
| Step | Conditions | Yield Range | References |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C, 8–12 hrs | 70–85% | |
| Purification | Column chromatography (silica gel) | >90% purity |
How should contradictory bioactivity data across studies be addressed?
Q. Systematic Analysis Framework :
Assay conditions : Compare cell lines (e.g., murine vs. human), incubation times, and compound concentrations .
Purity validation : Ensure >95% purity via HPLC to exclude impurities affecting results .
Structural analogs : Compare substituent effects (e.g., anti-exudative activity in 2-methylphenyl vs. 4-chlorophenyl derivatives) .
Q. Case Study :
- reports anti-exudative activity (10 mg/kg dose) surpassing diclofenac in rats, but discrepancies may arise from differences in inflammation models (formalin vs. carrageenan) .
What computational strategies predict binding interactions of this compound with biological targets?
Q. Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to enzymes (e.g., COX-2, kinases) .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .
- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonding with benzothiazolone carbonyl) .
Q. Key Findings :
- Docking studies suggest strong binding to hydrophobic pockets via triazole and benzothiazole moieties .
How can solubility challenges in in vivo studies be mitigated?
Q. Approaches :
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) .
- Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability .
Q. Functional Group Impact :
- Hydrophobic groups (e.g., 2-methylphenyl) reduce solubility; methoxy or amino substitutions enhance it .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
